N,N'-bis{3-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxamide
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Overview
Description
N1,N3-BIS({3-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXAMIDE is a complex organic compound characterized by multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS({3-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzofuran and isoindole derivatives, followed by coupling reactions to form the final product. Common reagents used in these reactions include catalysts like palladium, solvents like dimethylformamide (DMF), and bases like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N1,N3-BIS({3-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, protein binding, and cellular pathways. Its structural features make it a candidate for drug design and development.
Medicine
In medicine, N1,N3-BIS({3-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXAMIDE could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound may be utilized in the development of advanced materials, such as polymers, coatings, and electronic components. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N1,N3-BIS({3-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXAMIDE involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate biological pathways, leading to specific physiological effects. The exact mechanism would depend on the context of its application, such as inhibition of a particular enzyme or activation of a signaling pathway.
Comparison with Similar Compounds
Similar Compounds
N1,N3-BIS(3-HYDROXYPHENYL)BENZENE-1,3-DICARBOXAMIDE: Similar structure but lacks the benzofuran and isoindole groups.
N1,N3-BIS(3-METHOXYPHENYL)BENZENE-1,3-DICARBOXAMIDE: Contains methoxy groups instead of benzofuran and isoindole groups.
Uniqueness
N1,N3-BIS({3-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXAMIDE is unique due to its combination of benzofuran and isoindole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C44H23N3O12 |
---|---|
Molecular Weight |
785.7 g/mol |
IUPAC Name |
1-N,3-N-bis[3-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]-5-(1,3-dioxoisoindol-2-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C44H23N3O12/c48-37(45-24-5-3-7-27(18-24)56-29-11-13-33-35(20-29)43(54)58-41(33)52)22-15-23(17-26(16-22)47-39(50)31-9-1-2-10-32(31)40(47)51)38(49)46-25-6-4-8-28(19-25)57-30-12-14-34-36(21-30)44(55)59-42(34)53/h1-21H,(H,45,48)(H,46,49) |
InChI Key |
VTNBBXRXULSNRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC(=C3)C(=O)NC4=CC(=CC=C4)OC5=CC6=C(C=C5)C(=O)OC6=O)C(=O)NC7=CC(=CC=C7)OC8=CC9=C(C=C8)C(=O)OC9=O |
Origin of Product |
United States |
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